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molecular formula C13H21NO2S B8283075 Ethyl 2-propyl-5-thiazole-pentanoate

Ethyl 2-propyl-5-thiazole-pentanoate

Cat. No. B8283075
M. Wt: 255.38 g/mol
InChI Key: GQUGJPGPDGIQHL-UHFFFAOYSA-N
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Patent
US04032643

Procedure details

Hydrogen was added with stirring for 2 hours to a mixture of 25 g of ethyl 5-(2-propyl-5-thiazolyl)-2,4-pentadienoate, 250 ml of ethanol and 12.5 g of activated carbon containing 10% palladium and the mixture was filtered. The fiter was washed with ethanol and the filtrate was evaporated to dryness under reduced pressure to obtain 23 g of raw ethyl 2-propyl- 5-thiazolepentanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-(2-propyl-5-thiazolyl)-2,4-pentadienoate
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]([C:6]1[S:7][C:8]([CH:11]=[CH:12][CH:13]=[CH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:9][N:10]=1)[CH2:4][CH3:5]>C(O)C>[CH2:3]([C:6]1[S:7][C:8]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:9][N:10]=1)[CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
ethyl 5-(2-propyl-5-thiazolyl)-2,4-pentadienoate
Quantity
25 g
Type
reactant
Smiles
C(CC)C=1SC(=CN1)C=CC=CC(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The fiter was washed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1SC(=CN1)CCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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